3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester
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Overview
Description
3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.24 g/mol . This compound is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a fluorine atom at the 5-position, with a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzoic acid.
Sonogashira Coupling: The 3-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 3-ethynyl-5-fluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-Ethynyl-5-fluorobenzoic acid.
Reduction: 3-Ethyl-5-fluoro-benzoic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a tert-butyl ester.
3-Fluoro-benzoic acid tert-butyl ester: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Ethynyl-5-fluoro-benzoic acid tert-butyl ester is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-5-fluorobenzoate |
InChI |
InChI=1S/C13H13FO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
InChI Key |
AZHVNFYCLAHADE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#C)F |
Origin of Product |
United States |
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